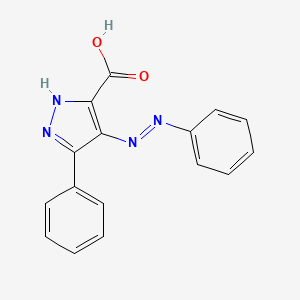
5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylhydrazinylidene group, which contributes to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid typically involves the condensation of phenylhydrazine with an appropriate pyrazole precursor. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and hydrazinylidene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors or enzymes, modulating their function and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenyl-3-(2-phenylhydrazinylidene)-4H-pyrazole-5-carboxylic acid
- 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxamide
- 4-(2-Phenylhydrazinylidene)-5-phenyl-4H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both phenyl and hydrazinylidene groups. This combination of structural features imparts distinct reactivity and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
651744-69-3 |
|---|---|
Molekularformel |
C16H12N4O2 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
3-phenyl-4-phenyldiazenyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N4O2/c21-16(22)15-14(19-17-12-9-5-2-6-10-12)13(18-20-15)11-7-3-1-4-8-11/h1-10H,(H,18,20)(H,21,22) |
InChI-Schlüssel |
BQOFYYCCCKQEFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2N=NC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
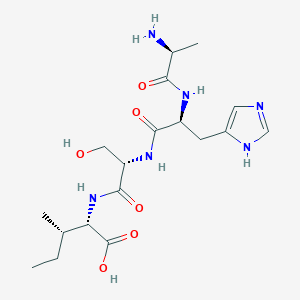
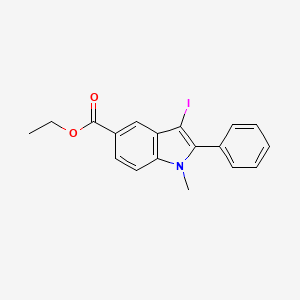
![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)

![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
![Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B12522563.png)
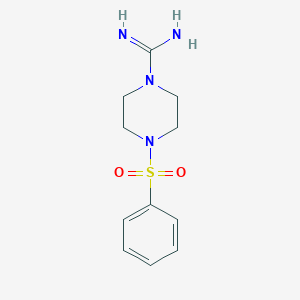
![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
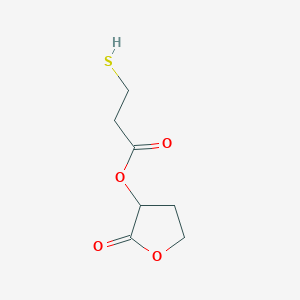
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)
